![molecular formula C16H17N3O3 B2464888 4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate CAS No. 2034488-32-7](/img/structure/B2464888.png)
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate
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Overview
Description
The compound “4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl acetate” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine . It is a building block based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The compound can be functionalized with different substituents in different positions of pyrazole and/or piperazine rings .
Synthesis Analysis
The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents in different positions of pyrazole and/or piperazine rings is shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Scientific Research Applications
Heterocyclic Synthesis and Potential Biological Applications
Research has explored the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from similar compounds, highlighting the versatility of these frameworks in organic synthesis and their potential in drug discovery (Mohareb et al., 2004). Such derivatives are of interest due to their potential biological activities, including antimicrobial and anticancer properties.
Spectroscopic and Structural Investigations
Studies on similar heterocyclic compounds have combined experimental and theoretical approaches to understand their spectral and structural properties. For example, Kumar et al. (2020) conducted spectroscopic and structural investigations on novel pyrazolopyrimidine derivatives, suggesting their pharmaceutical importance in drug discovery (Kumar et al., 2020).
Antibacterial and Antimycobacterial Activities
Some research efforts have focused on synthesizing new derivatives with potential antibacterial and antimycobacterial activities. Sirisha et al. (2011) synthesized a class of compounds that exhibited promising antimicrobial activity, highlighting the therapeutic potential of such molecules (Sirisha et al., 2011).
Anticancer and Anti-inflammatory Agents
Further studies have synthesized novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential use in cancer therapy and inflammation treatment (Rahmouni et al., 2016).
Synthesis Techniques and Catalysis
Research also delves into innovative synthesis techniques, such as microwave-assisted synthesis, to create novel pyrazoline and pyrazole derivatives, potentially as antimicrobial agents. Such studies underscore the importance of efficient synthesis methods in medicinal chemistry (Chawla et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound “4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)phenyl Acetate” is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants .
Biochemical Pathways
The compound interferes with the HBV life cycle by modulating the conformation of the core protein . This disruption affects the downstream processes of viral replication, including the packaging of pregenomic RNA and the reverse transcription of viral DNA .
Result of Action
The result of the compound’s action is a significant reduction in HBV DNA viral load . This indicates a decrease in the replication of the virus, which could potentially lead to a reduction in the infection’s severity and progression .
Future Directions
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with other known methodologies .
properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ylcarbamoyl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11(20)22-15-4-2-12(3-5-15)16(21)18-13-7-9-19-14(10-13)6-8-17-19/h2-6,8,13H,7,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUNOESWUNHQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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